molecular formula C6H3ClN4O B2804177 4-Azido-6-chloropyridine-3-carbaldehyde CAS No. 2361635-65-4

4-Azido-6-chloropyridine-3-carbaldehyde

Cat. No.: B2804177
CAS No.: 2361635-65-4
M. Wt: 182.57
InChI Key: PKXRRZZYYAKPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-6-chloropyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H3ClN4O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an azido group (-N3) and a chloro group (-Cl) attached to the pyridine ring, along with an aldehyde group (-CHO) at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-6-chloropyridine-3-carbaldehyde typically involves the introduction of the azido group and the chloro group onto the pyridine ring, followed by the formation of the aldehyde group. One common method involves the Vilsmeier-Haack reaction, which is used to form the aldehyde group. The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Azido-6-chloropyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The azido and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with different functional groups replacing the azido or chloro groups.

    Oxidation: The major product is 4-azido-6-chloropyridine-3-carboxylic acid.

    Reduction: The major product is 4-azido-6-chloropyridine-3-methanol.

Scientific Research Applications

4-Azido-6-chloropyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein labeling due to its reactive azido group.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Azido-6-chloropyridine-3-carbaldehyde involves its reactive functional groups. The azido group can undergo click chemistry reactions, forming stable triazole rings. The aldehyde group can form Schiff bases with amines, which are useful in bioconjugation and labeling studies. The chloro group can participate in substitution reactions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Azido-6-chloropyridine-3-carboxylic acid
  • 4-Azido-6-chloropyridine-3-methanol
  • 2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde

Uniqueness

4-Azido-6-chloropyridine-3-carbaldehyde is unique due to the combination of its functional groups, which provide versatility in chemical reactions and applications. The presence of the azido group allows for click chemistry, while the aldehyde group enables bioconjugation. This combination makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-azido-6-chloropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O/c7-6-1-5(10-11-8)4(3-12)2-9-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXRRZZYYAKPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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